molecular formula C12H11NO3 B1328025 4-Methoxy-3-pyrrol-1-YL-benzoic acid CAS No. 1000356-65-9

4-Methoxy-3-pyrrol-1-YL-benzoic acid

Cat. No.: B1328025
CAS No.: 1000356-65-9
M. Wt: 217.22 g/mol
InChI Key: DMEAHEOVFMRNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-pyrrol-1-yl-benzoic acid is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol This compound features a methoxy group attached to a benzoic acid moiety, with a pyrrole ring substituent at the meta position relative to the carboxyl group

Scientific Research Applications

4-Methoxy-3-pyrrol-1-yl-benzoic acid has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 4-Methoxy-3-pyrrol-1-YL-benzoic acid is not available, general precautions include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-pyrrol-1-yl-benzoic acid typically involves the condensation of a methoxy-substituted benzaldehyde with a pyrrole derivative under acidic or basic conditions. One common method includes the use of 4-methoxybenzaldehyde and pyrrole in the presence of a catalyst such as iron(III) chloride, followed by oxidation to form the benzoic acid moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-pyrrol-1-yl-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxy-3-pyrrol-1-yl-benzoic acid.

    Reduction: The carboxyl group can be reduced to an aldehyde or alcohol under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Hydroxy-3-pyrrol-1-yl-benzoic acid.

    Reduction: 4-Methoxy-3-pyrrol-1-yl-benzyl alcohol.

    Substitution: 4-Amino-3-pyrrol-1-yl-benzoic acid (if an amine is used as the nucleophile).

Mechanism of Action

The mechanism of action of 4-Methoxy-3-pyrrol-1-yl-benzoic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrrole ring system is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . Further research is needed to elucidate the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-pyrrol-1-yl-benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Amino-3-pyrrol-1-yl-benzoic acid: Similar structure but with an amino group instead of a methoxy group.

    4-Methoxy-3-pyrrol-1-yl-benzyl alcohol: Similar structure but with a benzyl alcohol group instead of a carboxyl group.

Uniqueness

4-Methoxy-3-pyrrol-1-yl-benzoic acid is unique due to the presence of both a methoxy group and a pyrrole ring, which can confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-3-pyrrol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-11-5-4-9(12(14)15)8-10(11)13-6-2-3-7-13/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEAHEOVFMRNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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